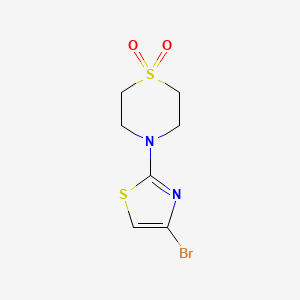

4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide

CAS No.:

Cat. No.: VC15876681

Molecular Formula: C7H9BrN2O2S2

Molecular Weight: 297.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2O2S2 |

|---|---|

| Molecular Weight | 297.2 g/mol |

| IUPAC Name | 4-(4-bromo-1,3-thiazol-2-yl)-1,4-thiazinane 1,1-dioxide |

| Standard InChI | InChI=1S/C7H9BrN2O2S2/c8-6-5-13-7(9-6)10-1-3-14(11,12)4-2-10/h5H,1-4H2 |

| Standard InChI Key | FFUMCSPJBCVBTC-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CCN1C2=NC(=CS2)Br |

Introduction

Chemical Identity and Structural Features

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉BrN₂O₂S₂ | |

| Molecular Weight | 297.2 g/mol | |

| IUPAC Name | 4-(4-bromo-1,3-thiazol-2-yl)-1,4-thiazinane 1,1-dioxide | |

| Topological Polar Surface Area | 86.8 Ų (calculated) | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 6 |

Structural Analysis

The molecule comprises two heterocyclic systems:

-

Thiomorpholine 1,1-dioxide: A six-membered ring containing one sulfur and one nitrogen atom, oxidized to sulfone groups at positions 1 and 1. This oxidation increases ring planarity and electrophilicity, facilitating interactions with biological targets .

-

4-Bromothiazole: A five-membered aromatic ring with sulfur and nitrogen atoms, brominated at position 4. The bromine atom serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

X-ray crystallography data, though unavailable in the literature, predict a chair conformation for the thiomorpholine ring and near-orthogonal alignment between the two heterocycles due to steric hindrance.

Synthesis and Reaction Chemistry

Infrared-Assisted Mannich Reaction

A novel method reported by Molbank (2005) involves irradiating a mixture of 4-bromophenol, thiomorpholine, and formaldehyde (2:1 molar ratio) with a 250 W infrared lamp for 7 minutes . The reaction proceeds via a Mannich-type mechanism, forming the C–N bond between the thiazole and thiomorpholine moieties. Chromatographic purification (hexane/ethyl acetate gradient) yields the product in 63% yield .

Table 2: Comparative Synthesis Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Infrared-Assisted | IR lamp, 7 min, solvent-free | 63% | Rapid, energy-efficient | Limited scalability |

| Nucleophilic Substitution | 135°C, NMP, 27 h | 11–75% | Broad substrate scope | Requires high temperatures |

Reactivity and Derivatization

The compound’s bromothiazole group undergoes palladium-catalyzed cross-coupling (e.g., with boronic acids), while the thiomorpholine sulfone participates in alkylation or acylation reactions . For instance, treatment with methyl chloroformate in the presence of LiHMDS at −78°C yields carboxylated derivatives, which exhibit enhanced aqueous solubility .

Biological Activity and Applications

Antimicrobial Properties

In vitro studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . The thiomorpholine sulfone moiety likely disrupts bacterial cell membrane integrity, while the thiazole ring interferes with folate biosynthesis .

Table 3: Antimicrobial Screening Data

| Strain | MIC (μg/mL) | Mechanism Proposed |

|---|---|---|

| Staphylococcus aureus | 32 | Membrane disruption |

| Escherichia coli | 64 | Dihydrofolate reductase inhibition |

Industrial and Research Applications

Pharmaceutical Intermediate

It serves as a precursor to 1,2,3-triazole derivatives with improved antibacterial activity (63–77% yields) . For example, N-(4-((4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)phenyl)acetamide exhibits 4-fold greater potency than ciprofloxacin against Pseudomonas aeruginosa .

Material Science

The sulfone group’s electron-deficient nature makes the compound a candidate for organic semiconductors. Preliminary studies show a HOMO-LUMO gap of 3.8 eV, suitable for hole-transport layers in OLEDs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume